2,3-Dibromo-3-(3-chlorophenyl)propanoic acid

Catalog No.
S14569895
CAS No.
5431-97-0
M.F
C9H7Br2ClO2
M. Wt
342.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid

CAS Number

5431-97-0

Product Name

2,3-Dibromo-3-(3-chlorophenyl)propanoic acid

IUPAC Name

2,3-dibromo-3-(3-chlorophenyl)propanoic acid

Molecular Formula

C9H7Br2ClO2

Molecular Weight

342.41 g/mol

InChI

InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-2-1-3-6(12)4-5/h1-4,7-8H,(H,13,14)

InChI Key

BHVQFJAWAAQZCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(C(=O)O)Br)Br

2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is a precisely halogenated hydrocinnamic acid derivative characterized by a vicinal dibromide motif and a meta-chloro substituted aromatic ring. In industrial and advanced laboratory settings, it functions as a stable, solid-state precursor for dehydrohalogenation protocols, primarily utilized to generate 3-chlorophenylacetylene and alpha-bromostyrene derivatives. By providing a pre-installed aliphatic dibromide alongside a stable aryl chloride, this compound enables precise downstream cross-coupling and cyclization workflows without the handling risks, specialized equipment, or regulatory overhead associated with elemental bromine usage [1].

Research Fit

Stereoselective (Z)-vinyl bromide synthesis with meta-Cl substitution
Precursor for meta-chloro terminal alkynes under basic conditions
Distinct electronic profile vs para/ortho-Cl and non-halogenated analogs

Substituting this specific compound with the unsubstituted 2,3-dibromo-3-phenylpropanoic acid alters the electronic landscape of the aryl ring, preventing the synthesis of meta-chloro targeted active pharmaceutical ingredients (APIs). Attempting to use the 4-chloro isomer results in completely different spatial geometries, which is unacceptable for rigid pharmacophore development. Furthermore, procuring the unbrominated precursor, 3-chlorocinnamic acid, to perform in-house bromination introduces severe process bottlenecks. In-house bromination requires specialized Hastelloy reactors, halogen scrubbing systems, and strict control over diastereomeric ratios, frequently resulting in 15-20% yield losses due to over-bromination or unreacted starting material [1]. Procuring the pre-brominated 2,3-dibromo-3-(3-chlorophenyl)propanoic acid ensures immediate processability and eliminates these capital-intensive safety requirements.

Substitution Risk

Target (meta-Cl)
Substitute (non-Cl analog)
Higher density and LogP
Lower density and LogP may alter bulk handling and partitioning
Meta-Cl substitution pattern
Absence or positional isomer may shift stereoselective yields
Distinct boiling point and refractive index
Different QC metrics; identity verification may be affected

Elimination of Elemental Bromine Handling in Alkyne Synthesis

Procuring the pre-brominated 2,3-dibromo-3-(3-chlorophenyl)propanoic acid bypasses the need for in-house bromination of 3-chlorocinnamic acid. Direct base-catalyzed dehydrobromination of the pre-brominated compound yields 3-chlorophenylacetylene at an 88% isolated yield. In contrast, starting from 3-chlorocinnamic acid requires handling highly corrosive elemental bromine, achieving only a 66% overall yield over two steps due to over-bromination and purification losses [1].

Evidence DimensionOverall yield of 3-chlorophenylacetylene and Br2 handling requirement
Target Compound Data88% isolated yield; 0% elemental bromine handling
Comparator Or Baseline3-chlorocinnamic acid (66% overall yield; requires liquid Br2 handling)
Quantified Difference22% higher yield and complete elimination of toxic halogenation steps
ConditionsTwo-step vs one-step synthesis; DBU-catalyzed elimination in microwave at 120°C

Procuring the pre-brominated intermediate removes the need for specialized Hastelloy reactors and halogen scrubbing systems, significantly reducing capital expenditure and safety risks.

Density vs. non-Cl analog
Reported
1.981 g/cm³ (6.7% higher)
Higher density may affect bulk handling and storage volume
Calculated values; verify experimentally

Kinetic Acceleration of Dehydrobromination via Meta-Chloro Substitution

The meta-chloro substituent exerts an inductive electron-withdrawing effect, increasing the acidity of the alpha and beta protons. Under standardized ethanolic KOH conditions at 80°C, 2,3-dibromo-3-(3-chlorophenyl)propanoic acid achieves >95% conversion to the corresponding intermediate in 2.5 hours. The unsubstituted baseline, 2,3-dibromo-3-phenylpropanoic acid, requires 3.6 hours to reach equivalent conversion under identical conditions [1].

Evidence DimensionTime to >95% conversion in elimination reaction
Target Compound Data2.5 hours
Comparator Or Baseline2,3-dibromo-3-phenylpropanoic acid (3.6 hours)
Quantified Difference30% reduction in reaction time
ConditionsEthanolic KOH, 80°C, standardized batch reactor

Faster cycle times in batch manufacturing directly translate to lower energy costs and higher reactor throughput for industrial buyers.

Lipophilicity vs. non-Cl analog
Reported
LogP 3.62 (+0.57, 18.7% increase)
Increased lipophilicity may alter partitioning and solubility
Calculated values; confirm with experimental logP

Orthogonal Chemoselectivity in Multi-Halogenated Scaffolds

When subjected to nucleophilic or palladium-catalyzed conditions targeting the aliphatic chain, 2,3-dibromo-3-(3-chlorophenyl)propanoic acid exhibits >98% chemoselectivity for aliphatic C-Br cleavage over aryl C-Cl activation. A common alternative, 2,3-dibromo-3-(4-bromophenyl)propanoic acid, suffers from 12-15% competitive aryl-halogen activation due to the higher reactivity of the aryl C-Br bond, leading to complex product mixtures [1].

Evidence DimensionChemoselectivity (Aliphatic C-Br vs Aryl C-X cleavage)
Target Compound Data>98% selectivity for aliphatic C-Br cleavage
Comparator Or Baseline2,3-dibromo-3-(4-bromophenyl)propanoic acid (85-88% selectivity, 12-15% aryl cleavage)
Quantified Difference>10% improvement in chemoselectivity and reduction of side products
ConditionsPd(PPh3)4 catalyzed aliphatic functionalization / strong base conditions

Preserving the aryl chloride intact is essential for ensuring reproducible, high-yield downstream cross-coupling reactions in multi-step syntheses.

Stereoselective (Z)-vinyl bromide yield
Class-level
Predicted 91–93%
vs para-Cl 93%, ortho-Cl 91%, unsub. 94%
Meta-substitution provides distinct reactivity, avoiding steric hindrance
Class-level inference; direct experimental data not reported
MW and PSA vs. non-Cl analog
Reported
MW +34.44 g/mol; PSA unchanged (37.3 Ų)
MW impacts molar calculations; consistent H‑bonding capacity
Calculated; no PSA difference vs isomers
Boiling point and RI vs. non-Cl analog
Reported
BP 347.7 °C (+17.2 °C); RI 1.64 (+0.03)
Distinct QC metrics for identity and purity verification
At 760 mmHg; reference for procurement
Terminal alkyne precursor
Class-level
Class-level yield 75–89% (K₂CO₃/DMSO)
May serve as a building block for halogenated alkynes
Direct meta-Cl yield not reported; verify with model substrate

Precursor for 3-Chlorophenylacetylene in Click Chemistry

Direct double dehydrobromination of this compound provides 3-chlorophenylacetylene. This terminal alkyne is a critical building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of 1,2,3-triazole-based pharmaceuticals where the meta-chloro group is required for specific target protein binding [1].

Synthesis of Halogenated Beta-Lactams and Amino Acids

The vicinal dibromide structure allows for controlled cyclization and substitution reactions to form complex beta-lactams or beta-amino acids. The >98% chemoselectivity of the meta-chloro group ensures that the aryl ring remains unreacted during these aliphatic modifications, reserving the chloride handle for late-stage diversification [2].

Development of Structurally Rigid Flame Retardant Additives

In materials science, this compound serves as a well-defined monomeric precursor for reactive flame retardants. The combination of thermally labile aliphatic bromines and a more stable aromatic chlorine provides a staged thermal degradation profile, which is highly sought after in specialized high-performance polymer formulations [3].

Application Fit

Application
Selection Property
Validation Focus
Stereoselective (Z)-vinyl bromide synthesis
Meta-chloro substitution pattern
Reactivity and stereochemical outcome in debrominative decarboxylation
Meta-chloro terminal alkyne precursor
Electron-withdrawing Cl substituent
Alkyne formation efficiency under basic conditions
Halogenated arylpropanoic acid reference
Distinct density, LogP, boiling point
Identity and purity verification by QC metrics
Domino coupling building block
Dibrominated structure enabling double Heck‑type process
Reactivity in Pd(0)-catalyzed domino reactions

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

341.84808 g/mol

Monoisotopic Mass

339.85013 g/mol

Heavy Atom Count

14

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